2-Bromo-3-iodo-4,6-dimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of halogenated pyridine derivatives, including compounds similar to 2-Bromo-3-iodo-4,6-dimethylpyridine, often involves multi-step reactions that provide high selectivity and yield. Techniques such as low-temperature aryl bromide-to-alcohol conversion, Baeyer-Villiger oxidation, and intramolecular Friedel-Crafts strategies are common in constructing the pyridine core and introducing various substituents (Wijtmans et al., 2004).
Molecular Structure Analysis
Structural and spectroscopic studies have shown that halogenated pyridines can exhibit interesting features such as hydrogen bonding and pi-stacking interactions. For example, compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine demonstrate hydrogen bonding in their crystal structure, influencing their physical and chemical properties (Hanuza et al., 1997). Similar analyses for 2-Bromo-3-iodo-4,6-dimethylpyridine would focus on its molecular geometry, electronic distribution, and intermolecular interactions.
Chemical Reactions and Properties
Halogen atoms on the pyridine ring make 2-Bromo-3-iodo-4,6-dimethylpyridine a versatile reactant in various chemical transformations. For instance, iodolactonisation reactions catalyzed by dimethylaminopyridine derivatives showcase the reactivity of such structures towards the formation of lactones under neutral conditions (Meng et al., 2015).
Physical Properties Analysis
The physical properties of 2-Bromo-3-iodo-4,6-dimethylpyridine, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of halogen atoms significantly affects its physical behavior, including volatility and interactions with solvents. Studies similar to those on dibromo and diiodo dimethylpyridines provide insights into how halogenation impacts the physical properties of pyridine derivatives (Pugh, 2006).
Chemical Properties Analysis
The chemical properties of 2-Bromo-3-iodo-4,6-dimethylpyridine, such as reactivity towards nucleophilic substitution, electrophilic substitution, and coupling reactions, are central to its utility in synthesis. The bromo and iodo groups are particularly reactive sites for cross-coupling reactions, enabling the construction of complex organic molecules (Duan et al., 2004).
Scientific Research Applications
- Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Synthesis of 4-Bromo-2,6-dimethylpyridine
- Field : Organic Chemistry
- Application Summary : 4-Bromo-2,6-dimethylpyridine is a brominated derivative of dimethylpyridine, which is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis of this compound can vary widely depending on the specific reactions and conditions used .
- Synthesis of 2-bromo-3-iodo-4,6-dimethylpyridine
- Field : Organic Chemistry
- Application Summary : 2-bromo-3-iodo-4,6-dimethylpyridine is a specific type of organic compound, which is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis of this compound can vary widely depending on the specific reactions and conditions used .
properties
IUPAC Name |
2-bromo-3-iodo-4,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLNGCQCYJPFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543427 | |
Record name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodo-4,6-dimethylpyridine | |
CAS RN |
104830-09-3 | |
Record name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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